Potassium 4-fluorophenyltrifluoroborate
Overview
Description
Potassium 4-fluorophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BF4K. It is a white crystalline powder that is used primarily in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium 4-fluorophenyltrifluoroborate typically involves the reaction of 4-fluorophenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
4-fluorophenylboronic acid+KHF2→potassium 4-fluorophenyltrifluoroborate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtration, and recrystallization helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-fluorophenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Conditions: Typical reaction conditions involve heating the reaction mixture to 80°C in the presence of a palladium catalyst and a base.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium 4-fluorophenyltrifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of potassium 4-fluorophenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium(II) complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium(II) species.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
Comparison: Potassium 4-fluorophenyltrifluoroborate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the compound. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro-(4-fluorophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNUQDMYBUYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635526 | |
Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-35-7 | |
Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (4-Fluorophenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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